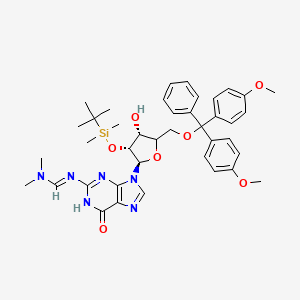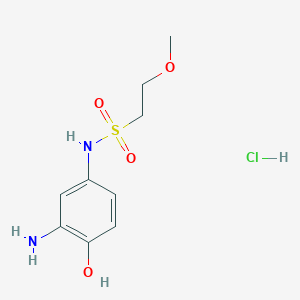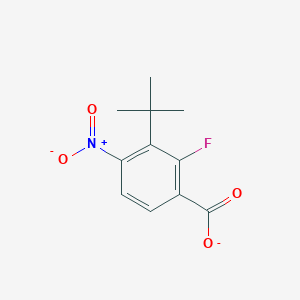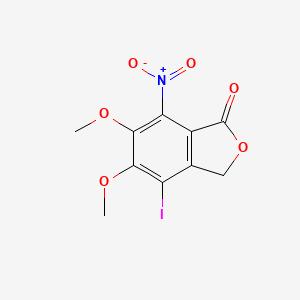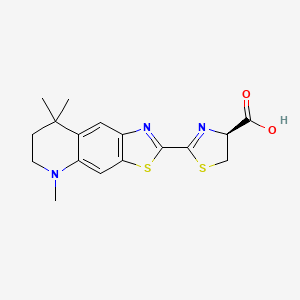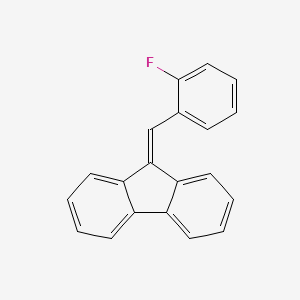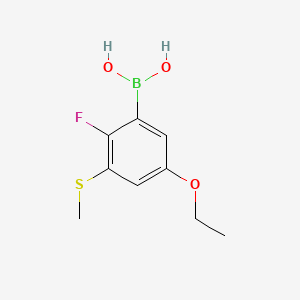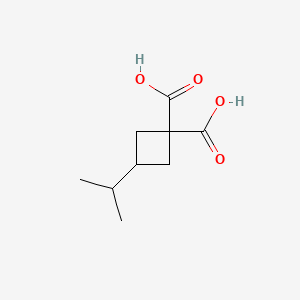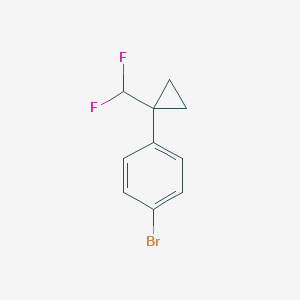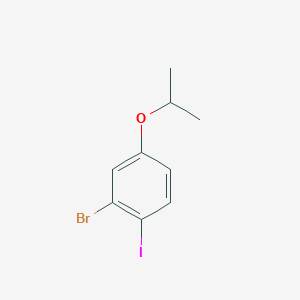
2-Bromo-1-iodo-4-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropoxy groups. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring in the presence of a catalyst. The isopropoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available benzene derivatives. The process includes:
- Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron bromide.
- Iodination: The brominated benzene is then reacted with iodine and a suitable oxidizing agent.
- Etherification: The final step involves the introduction of the isopropoxy group through a reaction with isopropyl alcohol and a base.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both bromine and iodine can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-1-iodo-4-isopropoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-iodo-4-isopropoxybenzene involves its reactivity as an electrophile in various chemical reactions. The bromine and iodine atoms on the benzene ring make it highly reactive towards nucleophiles, facilitating substitution and coupling reactions. The isopropoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-iodobenzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
4-Bromo-2-iodo-1-isopropylbenzene: Similar structure but with different substituent positions, affecting its reactivity.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of an isopropoxy group, altering its chemical properties.
Uniqueness
2-Bromo-1-iodo-4-isopropoxybenzene is unique due to the presence of both bromine and iodine atoms, along with the isopropoxy group. This combination of substituents provides a unique reactivity profile, making it valuable in synthetic chemistry for the construction of complex molecules.
Propriétés
Formule moléculaire |
C9H10BrIO |
|---|---|
Poids moléculaire |
340.98 g/mol |
Nom IUPAC |
2-bromo-1-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 |
Clé InChI |
KJVOZKDJRTUVII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


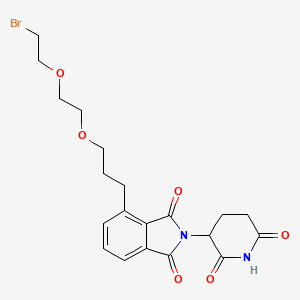
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)


